5-Iodoquinazoline-2,4-diamine
Übersicht
Beschreibung
5-Iodoquinazoline-2,4-diamine is a useful research compound. Its molecular formula is C8H7IN4 and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Zinc-Mediated Reactions : Boulton, Fox, Hodgson, and Lennon (2005) developed a method for coupling acyl and imino substituents to 5-Iodoquinazoline-2,4-diamine using zinc-mediated intramolecular transfer, which is effective for a variety of substituents (Boulton, L., Fox, M., Hodgson, P., & Lennon, I., 2005).
- Cyclization Techniques : Hachiya, Nagoshi, and Shimizu (2019) reported on the synthesis of 2-aryl-4-iodoquinazolines using titanium tetraiodide/trimethylsilyl iodide, demonstrating a remarkable synergetic effect in promoting cyclization (Hachiya, I., Nagoshi, S., & Shimizu, M., 2019).
Medical and Biological Applications
- Antimalarial Activity : Ommeh et al. (2004) explored the activities of 2,4-diaminoquinazoline derivatives against Plasmodium falciparum, finding some compounds with inhibitory concentrations less than 50 nM, indicating potential as antimalarial agents (Ommeh, S., Nduati, E., Mberu, E., Kokwaro, G., Marsh, K., Rosowsky, A., & Nzila, A., 2004).
- Antifungal Activity : El-Hashash, El-Shahawi, Ragab, and Nagdy (2015) synthesized novel 6-iodoquinazolin-4(3H)-one derivatives, demonstrating preliminary fungicidal activities of these compounds (El-Hashash, M., El-Shahawi, M. M., Ragab, E., & Nagdy, S., 2015).
- Inhibition of Amyloid Aggregation : Mohamed, Shakeri, Tin, and Rao (2016) synthesized and evaluated 2,4-diaminoquinazoline derivatives for their antiaggregation potential toward Aβ40/42, identifying potent inhibitors of amyloid aggregation (Mohamed, T., Shakeri, A., Tin, G., & Rao, P., 2016).
- Anticancer Agents : Xiong, Chen, Ouyang, Guan, Ji, and Chao (2016) reported on cyclometalated iridium(III) complexes, including 6-(quinolin-2-yl)-1,3,5-triazine-2,4-diamine derivatives, as mitochondria-targeted anticancer agents, showing specificity in inducing apoptosis in cancer cells (Xiong, K., Chen, Y., Ouyang, C., Guan, R., Ji, L., & Chao, H., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Iodoquinazoline-2,4-diamine primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein tyrosine kinase that plays a crucial role in controlling the physiological cycle of cancer cells . It is found on the cell membranes of living organisms and is a vital target for managing growth, proliferation, and differentiation of cancers .
Mode of Action
The compound acts as a dual inhibitor of EGFR WT and EGFR T790M . The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors . By inhibiting both EGFR WT and EGFR T790M, this compound can effectively manage this resistance .
Biochemical Pathways
The inhibition of EGFR by this compound affects the signaling pathway of growth factors . This modification disrupts the normal growth and proliferation of cancer cells, leading to their death . The exact downstream effects of this disruption are still under investigation.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . By targeting and inhibiting EGFR, the compound disrupts the normal physiological cycle of these cells, leading to their death .
Eigenschaften
IUPAC Name |
5-iodoquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLYYOTNUWNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152504 | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-76-8 | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.